N-Cyano-2-(2,4-dichlorophenoxy)-N-ethylacetamide
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Overview
Description
N-Cyano-2-(2,4-dichlorophenoxy)-N-ethylacetamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyano group, a dichlorophenoxy group, and an ethylacetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-2-(2,4-dichlorophenoxy)-N-ethylacetamide typically involves the reaction of 2,4-dichlorophenol with ethyl cyanoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the cyanoacetate, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-70°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified through recrystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-Cyano-2-(2,4-dichlorophenoxy)-N-ethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the dichlorophenoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Cyano-2-(2,4-dichlorophenoxy)-N-ethylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-Cyano-2-(2,4-dichlorophenoxy)-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The dichlorophenoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The ethylacetamide group can contribute to the compound’s stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- 2-N-cyano-2-N-[2-(2,4-dichlorophenoxy)ethyl]-4-N,4-N,6-N,6-N-tetramethyl-1,3,5-triazine-2,4,6-triamine
- Fluralaner
- Afoxolaner
Uniqueness
N-Cyano-2-(2,4-dichlorophenoxy)-N-ethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
137488-04-1 |
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Molecular Formula |
C11H10Cl2N2O2 |
Molecular Weight |
273.11 g/mol |
IUPAC Name |
N-cyano-2-(2,4-dichlorophenoxy)-N-ethylacetamide |
InChI |
InChI=1S/C11H10Cl2N2O2/c1-2-15(7-14)11(16)6-17-10-4-3-8(12)5-9(10)13/h3-5H,2,6H2,1H3 |
InChI Key |
FJGWGVFUSWQFGS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C#N)C(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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